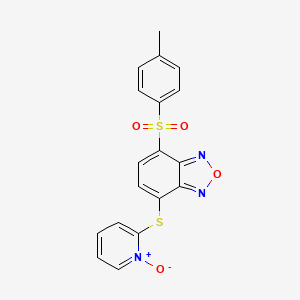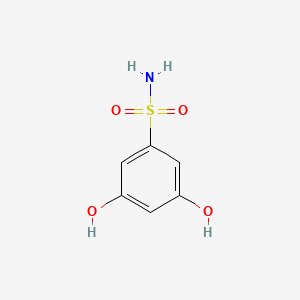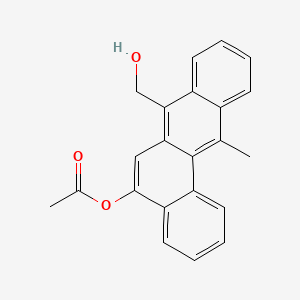
Benz(a)anthracene-7-methanol, 5-(acetyloxy)-12-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benz(a)anthracene-7-methanol, 5-(acetyloxy)-12-methyl- is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons This compound is characterized by its unique structure, which includes multiple aromatic rings and functional groups such as methanol and acetyloxy
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benz(a)anthracene-7-methanol, 5-(acetyloxy)-12-methyl- typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of benz(a)anthracene followed by reduction and acetylation steps. The reaction conditions often require the use of strong acids like sulfuric acid or Lewis acids such as aluminum chloride as catalysts. The final product is purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to ensure consistency and quality of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Benz(a)anthracene-7-methanol, 5-(acetyloxy)-12-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetyloxy group to a hydroxyl group.
Substitution: Electrophilic substitution reactions can introduce new functional groups into the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benz(a)anthracene-7-carboxylic acid, while reduction can produce benz(a)anthracene-7-methanol.
Applications De Recherche Scientifique
Benz(a)anthracene-7-methanol, 5-(acetyloxy)-12-methyl- has several scientific research applications:
Chemistry: It is used as a reference compound in the study of polycyclic aromatic hydrocarbons and their derivatives.
Biology: Researchers study its interactions with biological molecules to understand its potential effects on living organisms.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of other complex organic compounds.
Mécanisme D'action
The mechanism of action of Benz(a)anthracene-7-methanol, 5-(acetyloxy)-12-methyl- involves its interaction with specific molecular targets and pathways. It can bind to DNA and proteins, leading to changes in their structure and function. This interaction may result in the modulation of gene expression and cellular signaling pathways, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benz(a)anthracene-7-methanol
- Benz(a)anthracene-7-methanol, 5-fluoro-
- Benz(a)anthracene-7-methanol, 5-chloro-
Uniqueness
Benz(a)anthracene-7-methanol, 5-(acetyloxy)-12-methyl- is unique due to the presence of both acetyloxy and methyl groups, which confer distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and interactions with biological targets, making it a valuable subject of study in various scientific disciplines.
Propriétés
Numéro CAS |
64365-35-1 |
|---|---|
Formule moléculaire |
C22H18O3 |
Poids moléculaire |
330.4 g/mol |
Nom IUPAC |
[7-(hydroxymethyl)-12-methylbenzo[a]anthracen-5-yl] acetate |
InChI |
InChI=1S/C22H18O3/c1-13-15-7-3-4-8-16(15)20(12-23)19-11-21(25-14(2)24)17-9-5-6-10-18(17)22(13)19/h3-11,23H,12H2,1-2H3 |
Clé InChI |
BRNAGVGDWKOSGO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C3=CC=CC=C3C(=CC2=C(C4=CC=CC=C14)CO)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


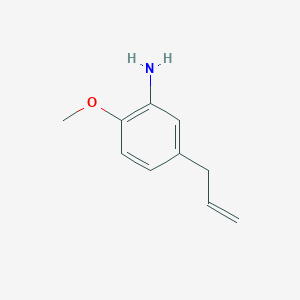
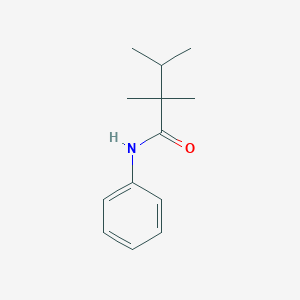
![9H-Imidazo[4,5-F]quinazoline](/img/structure/B13953787.png)

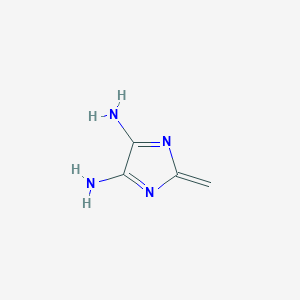
![3-[2-(4-chlorophenyl)-1,3-benzodioxol-2-yl]propanoic acid](/img/structure/B13953803.png)

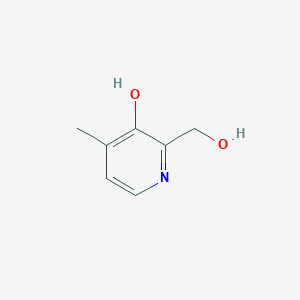
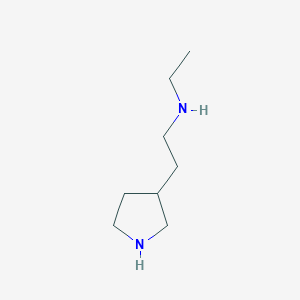
![1-(5h-Dibenzo[b,f]azepin-5-yl)-n,n-dimethylpropan-2-amine](/img/structure/B13953835.png)
![3,5-Diiodo-2-[(3-methyl-4-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13953837.png)
